2,4-Dibenzoylthiophene

Regioselective synthesis Heterocyclic chemistry Structure–reactivity relationships

2,4-Dibenzoylthiophene (CAS 50460-02-1, molecular formula C₁₈H₁₂O₂S, molecular weight 292.35 g·mol⁻¹) is a heterocyclic aromatic diketone in which two benzoyl substituents are regiospecifically attached at the 2- and 4-positions of a thiophene ring. The compound is synthesized primarily via Friedel Crafts acylation of 3-benzoylthiophene with benzoyl chloride in the presence of AlCl₃, affording the 2,4-isomer in approximately 70% isolated yield.

Molecular Formula C18H12O2S
Molecular Weight 292.4 g/mol
Cat. No. B5719749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibenzoylthiophene
Molecular FormulaC18H12O2S
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=CS2)C(=O)C3=CC=CC=C3
InChIInChI=1S/C18H12O2S/c19-17(13-7-3-1-4-8-13)15-11-16(21-12-15)18(20)14-9-5-2-6-10-14/h1-12H
InChIKeyIQLMOUZZPZRFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibenzoylthiophene for Procurement: Core Identity, Comparator Scope, and Evidence-Based Selection Criteria


2,4-Dibenzoylthiophene (CAS 50460-02-1, molecular formula C₁₈H₁₂O₂S, molecular weight 292.35 g·mol⁻¹) is a heterocyclic aromatic diketone in which two benzoyl substituents are regiospecifically attached at the 2- and 4-positions of a thiophene ring [1]. The compound is synthesized primarily via Friedel Crafts acylation of 3-benzoylthiophene with benzoyl chloride in the presence of AlCl₃, affording the 2,4-isomer in approximately 70% isolated yield [2]. Its physicochemical profile (predicted boiling point 479.5 ± 30.0 °C, density 1.243 ± 0.06 g·cm⁻³, LogP 4.6) [1] positions it as a lipophilic, thermally robust building block for advanced materials, high‑performance polymers, and photochemical research. However, the 2,4‑substitution pattern imparts electronic and steric properties that diverge markedly from the 2,5‑ and 3,4‑regioisomers, making generic substitution scientifically indefensible.

Regioisomer-specific synthetic building block

Thermally robust PAEK monomer candidate

Lipophilic scaffold for hydrophobic matrices

Triplet-state photoinitiator research context

Why 2,4-Dibenzoylthiophene Cannot Be Interchanged with 2,5-Dibenzoylthiophene, Benzophenone, or Other In‑Class Analogs


Although all dibenzoylthiophene regioisomers share the same elemental composition, the position of the benzoyl groups on the thiophene core drastically alters the molecular dipole moment, π‑conjugation topology, and frontier orbital energies [1]. A comparative study of 3‑benzoyl‑, 3,4‑dibenzoyl‑, 2,4‑dibenzoyl‑, and 2,5‑dibenzoyl‑aminothiophenes documented divergent reactivity patterns, absorption profiles, and optoelectronic properties that preclude simple interchange [1]. Furthermore, thiophene‑based diketones differ from benzophenone‑class photoinitiators in their triplet‑state character: dibenzothiophene derivatives retain substantial nπ* character and exhibit phosphorescence quantum yields far exceeding those of benzophenone, directly impacting initiation efficiency in radical photopolymerization [2]. These fundamental photophysical and electronic divergences mean that a procurement decision based solely on nominal “dibenzoylthiophene” classification risks selecting an isomer with inferior performance for the intended application.

Regioisomer reactivity divergence

2,5-isomer directs nucleophiles to different ring positions, altering downstream functionalization outcomes.

Photophysical profile mismatch

Thiophene-based diketones exhibit distinct triplet-state behavior vs. benzophenone, which may shift photoinitiation efficiency.

Polymer thermal stability dependence

Earlier thiophene polymers show insufficient thermal stability; performance may not transfer across monomer isomers.

2,4-Dibenzoylthiophene Quantitative Differentiation Evidence: Comparator-Backed Performance Data


Regioisomer-Dependent Reactivity: 2,4- vs. 2,5-Dibenzoylthiophene in Aminothiophene Synthesis

In a systematic study of dibenzoyl‑aminothiophene derivatives, the 2,4‑dibenzoyl isomer exhibited markedly different electrophilic substitution reactivity and product distribution compared to the 2,5‑dibenzoyl isomer when subjected to identical amination conditions [1]. The 2,4‑substitution pattern directs incoming nucleophiles to distinct ring positions, yielding regioisomeric products that are not accessible from the 2,5‑isomer. This regiochemical control is critical for applications requiring precise molecular architectures, such as optoelectronic materials where even minor positional changes alter HOMO–LUMO gaps and emission wavelengths.

Regioselectivity
Head-to-head
2,4-isomer directs substitution to unique positions; 2,5-isomer yields different products under identical conditions.
Impacts target molecular architecture for optoelectronic design.
Qualitative product distribution context reported.
Regioselective synthesis Heterocyclic chemistry Structure–reactivity relationships

Friedel–Crafts Acylation Yield: 2,4- vs. 2,5-Dibenzoylthiophene Synthetic Accessibility

The sequential Friedel Crafts acylation route to 2,4‑dibenzoylthiophene, starting from 3‑benzoylthiophene and benzoyl chloride with AlCl₃, delivers the 2,4‑isomer in 70% yield after 19 h [1]. In contrast, direct diacylation of unsubstituted thiophene strongly favors the 2,5‑positions due to the well‑established α‑directing effect of the sulfur heteroatom; obtaining the 2,4‑isomer via this route is disfavored and would necessitate alternative strategies [2]. The documented 70% yield for the 2,4‑isomer is therefore a practical benchmark: the 2,5‑isomer can be obtained in higher yield by direct diacylation, but the 2,4‑isomer cannot be accessed with comparable efficiency through the same direct route.

Synthetic yield
Class-level
70% (2,4-isomer) via sequential acylation; 2,5-isomer typically >80% via direct diacylation.
Lower synthetic accessibility may affect cost and availability context.
2,5-isomer yield advantage is class-level inference.
Friedel–Crafts acylation Regioselective synthesis Process chemistry

Thermal Stability of Bis(benzoyl)thiophene-Based Polyarylenetherketones vs. Prior Thiophene-Containing High-Performance Polymers

Patent EP 0504933 discloses polyarylenetherketones (PAEKs) incorporating bis(benzoyl)thiophene monomer units, explicitly claiming “very high stability toward thermal decomposition” that surpasses earlier thiophene‑based polyketones and polyarylenethersulfones [1]. The patent contrasts the new PAEKs with prior art: thiophene‑containing polyarylenethersulfones (J. Pol. Sci. Part A: Pol. Chem. 28, 3179, 1989) possessed “only relatively low molecular weights and insufficient thermal stabilities,” while earlier thiophene polyketones (J. Pol. Sci. Part A: Pol. Chem. 27, 2417, 1989) exhibited “completely inadequate thermal stability for processing at temperatures far above the melting point” [1]. The bis(benzoyl)thiophene‑based PAEKs overcome both limitations, enabling extrusion and injection molding at elevated temperatures without degradation.

Thermal stability
Reported
Bis(benzoyl)thiophene PAEKs reported very high thermal decomposition resistance vs. earlier thiophene polymers with insufficient stability.
Enables melt-processing context for high-temperature thermoplastics.
Qualitative superiority claimed in patent; quantitative Td not disclosed.
High-performance polymers Thermogravimetric analysis Polyarylenetherketone (PAEK)

Predicted Physicochemical Profile: Lipophilicity Advantage of 2,4-Dibenzoylthiophene vs. Benzophenone and Thioxanthone

Computationally predicted LogP for 2,4‑dibenzoylthiophene is 4.6 [1], substantially higher than experimental LogP values for benzophenone (LogP ≈ 3.18) [2] and thioxanthone (LogP ≈ 3.9) [3]. The elevated lipophilicity—attributable to the thiophene core and two phenyl rings—suggests superior solubility in non‑polar media and enhanced compatibility with hydrophobic polymer matrices, coatings, and organic electronic device layers.

Lipophilicity (LogP)
Class-level
2,4-Dibenzoylthiophene: LogP 4.6 (predicted); benzophenone: 3.18; thioxanthone: 3.9.
Supports hydrophobic media compatibility screening.
Predicted value; class-level inference.
Lipophilicity Drug-likeness prediction Formulation compatibility

Photophysical Character: Triplet-State Behavior of Dibenzothiophene Derivatives vs. Benzophenone

A 1998 study by Allen et al. demonstrated that diphenylthiophene and phenylthiobenzophenone photoinitiators retain significant nπ* triplet character and exhibit phosphorescence quantum yields substantially higher than benzophenone, correlating with faster pencil‑hardness cure rates in commercial coating formulations [1]. While the study did not test 2,4‑dibenzoylthiophene directly, the 2,4‑dibenzoyl substitution pattern on thiophene is expected to preserve the nπ* character and rigid molecular framework that underpins the enhanced triplet yields observed in structurally analogous dibenzothiophene initiators.

Triplet photophysics
Class-level
Diphenylthiophene initiators show higher phosphorescence quantum yields and faster curing vs. benzophenone; 2,4-isomer not directly tested.
Supports photoinitiator research exploration; data to verify.
Extrapolated from structural analogs.
Photopolymerization Triplet quantum yield Photoinitiator performance

2,4-Dibenzoylthiophene: Evidence-Backed Application Scenarios for Scientific and Industrial Procurement


High-Performance Thermoplastic Monomer for Polyarylenetherketones (PAEKs)

European Patent EP 0504933 explicitly validates bis(benzoyl)thiophene as the enabling monomer for PAEKs that overcome the thermal instability of earlier thiophene‑based polyketones and polyethersulfones [1]. Research groups and industrial R&D teams developing extrusion‑ or injection‑moldable high‑temperature engineering thermoplastics should procure the 2,4‑regioisomer specifically, as the substitution pattern influences polymer chain packing, crystallinity, and solubility in polar aprotic solvents [1].

Regioselective Scaffold for Functionalized Optoelectronic Thiophene Derivatives

The systematic comparison by Végh et al. demonstrates that 2,4‑dibenzoylthiophene reacts with nucleophiles to give products inaccessible from the 2,5‑isomer, making it a strategic building block for tuning HOMO–LUMO energies and emission wavelengths in organic light‑emitting diodes (OLEDs), organic field‑effect transistors (OFETs), and nonlinear optical materials [1]. Procurement should specify the 2,4‑isomer when regiochemically defined optoelectronic properties are required.

Type II Photoinitiator Development with Enhanced Triplet Yield

Although direct photoinitiation data for 2,4‑dibenzoylthiophene remain to be published, the established photophysics of dibenzothiophene‑based diketones—higher phosphorescence quantum yields and superior curing activity relative to benzophenone [1]—support the procurement of the 2,4‑isomer as a research candidate for UV‑curable coatings, 3D‑printing resins, and dental composites. The elevated LogP of 4.6 further suggests reduced migration in hydrophobic formulations compared to more polar benzophenone derivatives [2].

Synthetic Methodology Research: Selective Polysulfide-Mediated Thiophene Construction

2,4‑Dibenzoylthiophene is a key product in the polysulfide‑mediated cyclization of phenyl vinyl ketone units, a reaction pathway documented by LaLonde et al. (J. Org. Chem. 1985, 50, 85–91) [1]. This specific synthetic route provides access to the 2,4‑substitution pattern that is difficult to achieve by direct Friedel Crafts diacylation. Academic groups studying sulfur‑mediated heterocycle synthesis or developing new thiophene‑forming methodologies benefit from procuring the authenticated 2,4‑isomer as an analytical reference standard.

Application
Selection Property
Validation Focus
Polyarylenetherketone (PAEK) synthesis
Thermal decomposition resistance
Melt-processing stability at elevated temperatures
Optoelectronic thiophene derivatives
Regioselective substitution profile
HOMO–LUMO and emission wavelength tuning
UV-curable photoinitiator research
Triplet-state photophysical behavior
Cure-rate and migration resistance in hydrophobic matrices
Thiophene synthetic methodology
2,4-regioisomer identity
Polysulfide-mediated cyclization reference
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